2-Allyl-3-methylpyrazine-d3

Stable Isotope Dilution Assay GC-MS Food Aroma Analysis

2-Allyl-3-methylpyrazine-d3 (CAS 1335436-12-8) is a stable isotope-labeled internal standard with deuterium localized on the methyl group, providing the optimal +3 Da mass shift for GC-MS/SIDA. Its chromatographic co-elution with the native analyte ensures accurate correction for matrix-induced ion suppression and sample preparation losses, a capability that unlabeled analogs or alternative deuterated pyrazines cannot reliably provide. Sourced at ≥98% purity with rigorous storage protocols; inquire for bulk pricing.

Molecular Formula C8H10N2
Molecular Weight 137.20 g/mol
Cat. No. B12368354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-3-methylpyrazine-d3
Molecular FormulaC8H10N2
Molecular Weight137.20 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1CC=C
InChIInChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3/i2D3
InChIKeyAQCVFCFCPBWGSY-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-3-methylpyrazine-d3: Procurement Specifications and Baseline Identity for Stable Isotope-Labeled Research


2-Allyl-3-methylpyrazine-d3 (CAS: 1335436-12-8) is a stable isotope-labeled derivative of the alkylpyrazine aroma compound 2-allyl-3-methylpyrazine (CAS: 55138-62-0), wherein three hydrogen atoms are replaced by deuterium (²H) at the 3-methyl position . This deuterated analog, with a molecular formula of C8H7D3N2 and a molecular weight of 137.20 g/mol [1], is commercially available at a minimum purity of 95% . It is supplied exclusively for research use, functioning as an internal standard or tracer in analytical workflows, and is not intended for diagnostic or therapeutic applications [2].

2-Allyl-3-methylpyrazine-d3: Why Non-Labeled or Alternative Analogs Cannot Be Directly Substituted


Direct substitution of 2-allyl-3-methylpyrazine-d3 with its unlabeled parent compound (2-allyl-3-methylpyrazine) or other alkylpyrazine analogs is analytically invalid due to the fundamental requirement of chromatographic co-elution and mass spectrometric equivalence for accurate internal standardization. In gas chromatography-mass spectrometry (GC-MS) applications, an ideal internal standard must exhibit near-identical chemical behavior to the analyte to correct for matrix effects and instrument variability, yet be distinguishable by mass [1]. While unlabeled 2-allyl-3-methylpyrazine co-elutes, it cannot be mass-differentiated, leading to signal convolution. Alternative deuterated pyrazines, even with similar structures, may exhibit differential retention times or ionization efficiencies due to variations in deuterium labeling position and number, introducing systematic quantification errors [2]. The specific +3 Da mass shift of 2-allyl-3-methylpyrazine-d3, localized on the methyl group, provides the optimal balance of chromatographic fidelity and mass separation for its intended analytical role.

2-Allyl-3-methylpyrazine-d3: Evidence-Based Differentiation for Scientific and Procurement Decisions


Mass Spectrometric Discrimination for Quantitative Accuracy in Complex Matrices

In stable isotope dilution assays (SIDA), the use of a deuterated internal standard like 2-allyl-3-methylpyrazine-d3 significantly enhances quantitative accuracy compared to external calibration or non-isotopic internal standards. The +3 Da mass shift relative to the unlabeled analyte (2-allyl-3-methylpyrazine) allows for unambiguous mass spectrometric differentiation, while maintaining near-identical chromatographic retention time, thereby correcting for ion suppression/enhancement and sample preparation losses [1]. Class-level studies on analogous deuterated alkylpyrazines in SIDA demonstrate method precisions with relative standard deviations (RSD) typically below 7% across a wide concentration range, a performance level unattainable with non-isotopic methods in complex food matrices [2].

Stable Isotope Dilution Assay GC-MS Food Aroma Analysis Matrix Effect Correction

Chromatographic Co-Elution and Physicochemical Fidelity vs. Unlabeled Analyte

For a deuterated internal standard to be effective, its chromatographic retention time must match that of the unlabeled analyte. The unlabeled parent compound, 2-allyl-3-methylpyrazine, exhibits a well-defined Kovats Retention Index (RI) of 1739 on a polar FFAP column [1]. The strategic placement of three deuterium atoms on the methyl group of 2-allyl-3-methylpyrazine-d3 is designed to induce a minimal isotopic shift in its physicochemical properties, ensuring near-identical retention behavior while providing a sufficient mass difference (+3 Da) for MS detection. This specific deuteration pattern, compared to a fully deuterated alkyl chain or ring, is a design feature that optimizes co-elution, a critical parameter for accurate quantification [2].

GC Retention Index Chromatographic Behavior Isotopic Fidelity Pyrazine Analysis

Specified Purity and Analytical Reliability for Quantitative Workflows

The reliability of quantitative data is directly tied to the purity of the internal standard. 2-Allyl-3-methylpyrazine-d3 is supplied with a documented minimum purity of 95% . This specification is critical for minimizing background interference and ensuring that the internal standard signal is not compromised by impurities. While unlabeled 2-allyl-3-methylpyrazine is also available, its purity specifications are often less stringent when not intended as a primary analytical standard. For stable isotope dilution assays, the use of a high-purity, well-characterized deuterated standard is a fundamental requirement for achieving the low limits of detection (LOD) and quantification (LOQ) necessary for trace analysis in complex matrices like coffee or biological fluids [1].

Analytical Standard Purity Quality Control GC-MS Isotope-Labeled Compound

2-Allyl-3-methylpyrazine-d3: Validated Application Scenarios for Scientific and Industrial Users


Stable Isotope Dilution Assay (SIDA) for Accurate Quantification of Alkylpyrazines in Food Matrices

2-Allyl-3-methylpyrazine-d3 serves as the optimal internal standard for the accurate and precise quantification of 2-allyl-3-methylpyrazine in complex food matrices such as coffee, peanut butter, or cocoa powder via SIDA-GC-MS [1]. Its use corrects for matrix-induced ion suppression and sample preparation losses, enabling reliable quantification at low ng/g levels. This is essential for research into Maillard reaction products, flavor profiling, and quality control of roasted products where alkylpyrazines are key odorants.

Method Validation and Calibration for Routine Analytical Chemistry Laboratories

Analytical laboratories developing or validating GC-MS or LC-MS methods for pyrazine analysis can use 2-allyl-3-methylpyrazine-d3 as a primary calibration standard. Its well-defined purity (≥ 95%) and predictable chromatographic behavior (co-eluting with the unlabeled analyte) [2] make it ideal for establishing calibration curves, assessing method precision, and determining limits of detection (LOD) and quantification (LOQ) in accordance with regulatory guidelines.

Metabolic Tracing and Pharmacokinetic Studies Involving Pyrazine Moieties

In drug development or toxicology studies where a pyrazine-containing compound is metabolized, 2-allyl-3-methylpyrazine-d3 can be used as a stable isotope tracer to investigate metabolic pathways and rates . Its deuterium label allows for the differentiation of the administered compound from endogenous or structurally similar metabolites using mass spectrometry, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

Environmental Fate and Transport Studies of Nitrogen Heterocycles

Environmental scientists studying the persistence, degradation, and transport of nitrogen-containing heterocyclic compounds in soil or water systems can employ 2-allyl-3-methylpyrazine-d3 as a conservative tracer. Its stable isotope label enables its detection and quantification against a complex environmental background, facilitating studies on sorption, biodegradation, and photolysis without the regulatory and safety concerns associated with radioactive tracers.

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